molecular formula C9H11N3O B058401 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one CAS No. 111781-53-4

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one

Cat. No. B058401
M. Wt: 177.2 g/mol
InChI Key: CLHUZMQFALLXDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one involves strategic chemical reactions to generate a variety of structurally diverse molecules. One approach involves using ketonic Mannich bases derived from 2-acetylthiophene as starting materials in alkylation and ring closure reactions. These reactions yield a wide range of compounds, including dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products. The synthesis process highlights the versatility of the base compound in generating a multitude of derivatives through targeted chemical modifications (Roman, 2013).

Molecular Structure Analysis

The molecular structure of derivatives of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one has been extensively studied using various spectroscopic techniques. For instance, FT-IR, NMR (1H, 13C), and UV-visible spectroscopy, along with mass spectral analysis, have been employed to characterize novel compounds synthesized from this base chemical. These studies provide detailed insights into the molecular geometry, electronic properties, and chemical reactivity of the compound and its derivatives, facilitating a deeper understanding of their potential applications (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one undergoes a variety of chemical reactions that highlight its reactivity and potential as a precursor for more complex molecules. These reactions include the synthesis of pyrazole derivatives by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different hydrazines, demonstrating the compound's versatility in creating biologically active molecules with potential antimicrobial properties (Chandrakantha, Isloor, Shetty, Isloor, Malladi, & Fun, 2011).

Scientific Research Applications

  • Generation of Structurally Diverse Libraries : The compound has been utilized as a starting material in alkylation and ring closure reactions, generating a variety of compounds like dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines (Roman, 2013).

  • Synthesis of Pyrazole Derivatives : It's involved in the microwave-assisted synthesis of N, N-dimethylaniline containing pyrazole derivatives, which have shown potential antibacterial and antifungal activities (Swarnkar, Ameta, & Vyas, 2014).

  • Broadband Nonlinear Optical Material : Asymmetric pyrene derivatives of the compound have been synthesized for use as broadband nonlinear refractive materials, with potential in optical applications (Wu et al., 2017).

  • Antibacterial Properties of Pyrazole Derivatives : Novel pyrazole derivatives synthesized from this compound exhibited significant antibacterial properties against various bacterial strains (Chandrakantha et al., 2011).

  • Methodology Development in Organic Synthesis : A microwave-assisted method was developed for the generation of derivatives of this compound, highlighting its role in facilitating advancements in organic synthesis methodologies (Sharma, Mehta, & Eycken, 2008).

  • Efficient Synthesis of Pyrazole Derivatives : The compound was used in a one-pot process involving hydrazine and aryl halides, demonstrating an efficient and regioselective synthesis of pyrazole derivatives (Raghunadh et al., 2014).

  • Optical Properties of Organic Nanoparticles : Nanoparticles of a derivative of this compound showed unique size-dependent optical properties, relevant for applications in nanotechnology and materials science (Fu & Yao, 2001).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.


properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyrazin-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(2)6-3-9(13)8-7-10-4-5-11-8/h3-7H,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHUZMQFALLXDS-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ RamaRao, AKS Rao, N Sreenivas… - Journal of the Korean …, 2011 - koreascience.kr
The synthesis, characterization and antibacterial activity of novel isoxazole derivatives were reported. 3-Di (alkylamino) acryloalkanones were prepared and used as synthons to get the …
Number of citations: 9 koreascience.kr
R Rao, AKS Rao, K Swapna, B Rani, YLN Murthy - Asian Journal of Chemistry, 2012
Number of citations: 9

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